Fmoc-D-Lys(Ivdde)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

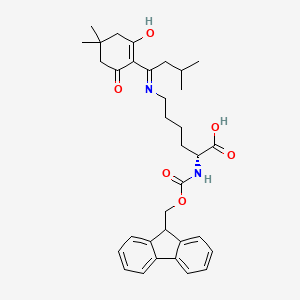

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJJUCZESVFWSO-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the function of the Ivdde protecting group in peptide synthesis?

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. Among the arsenal of available options, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group has emerged as a critical tool for the orthogonal protection of primary amines, particularly the ε-amino group of lysine and the δ-amino group of ornithine. Its unique properties facilitate the construction of complex peptide architectures, including branched, cyclic, and site-specifically modified peptides, which are of paramount importance in modern drug discovery and development.

The Ivdde group is a hydrazine-labile protecting group that exhibits remarkable stability to the acidic and basic conditions commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS). This orthogonality allows for the selective deprotection of the Ivdde-protected amine on the solid support without affecting the N-terminal Fmoc group or acid-labile side-chain protecting groups. This selective unmasking opens up a plethora of possibilities for on-resin modifications, enabling the synthesis of peptides with intricate structures and tailored functionalities.

Core Function and Advantages

The primary function of the Ivdde protecting group is to provide an orthogonal protection strategy in Fmoc-SPPS. This means it can be removed under specific, mild conditions that do not cleave other protecting groups present on the peptide chain. The key advantages of employing the Ivdde group include:

-

Orthogonality: The Ivdde group is stable to the piperidine solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktails used for the final cleavage of the peptide from the resin.[1][2] This allows for the selective deprotection of the Ivdde-protected amine at any stage of the synthesis.

-

Mild Cleavage Conditions: Removal of the Ivdde group is achieved with a dilute solution of hydrazine (typically 2-4%) in a solvent like N,N-dimethylformamide (DMF).[1][3] These conditions are generally mild and do not compromise the integrity of the growing peptide chain.

-

Enhanced Stability: Compared to its predecessor, the Dde group, the Ivdde group offers superior stability and is less prone to migration to other free amines within the peptide sequence, a significant side reaction that can lead to impurities.[4]

-

Facilitation of Complex Peptide Synthesis: The ability to selectively deprotect a side chain on the resin is instrumental in the synthesis of branched peptides, where a second peptide chain is grown from the side chain of an amino acid, and in the on-resin cyclization of peptides. It also allows for the site-specific attachment of labels, such as fluorescent dyes or polyethylene glycol (PEG) chains.

Quantitative Data on Ivdde Removal

The efficiency of Ivdde group removal is influenced by several factors, including hydrazine concentration, reaction time, and the number of treatments. The following tables summarize key quantitative data on the deprotection of the Ivdde group.

| Parameter | Condition | Deprotection Efficiency | Reference |

| Hydrazine Concentration | 2% Hydrazine in DMF | ~50% | |

| 4% Hydrazine in DMF | Near Complete | ||

| Reaction Time (with 2% Hydrazine) | 3 minutes (3 repetitions) | Low | |

| 5 minutes (3 repetitions) | Marginal Increase (~50%) | ||

| Number of Repetitions (with 2% Hydrazine, 3 min each) | 3 repetitions | Low | |

| 4 repetitions | Nominal Increase |

| Parameter | Condition | Purity/Yield | Reference |

| Microwave-Assisted Synthesis of Branched Peptides | Fmoc-Lys(ivDde)-OH as branch point | 71-77% purity | Not specified in search results |

| On-resin Cyclization of cRGDyK | Cleavage of Ivdde from linear precursor | 98% yield of cRGDyK |

Experimental Protocols

Standard Protocol for On-Resin Ivdde Deprotection

This protocol describes the standard procedure for the removal of the Ivdde protecting group from a peptide synthesized on a solid support.

Materials:

-

Peptidyl-resin with an Ivdde-protected amino acid.

-

N,N-Dimethylformamide (DMF).

-

Hydrazine monohydrate.

-

Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.

Procedure:

-

Swell the peptidyl-resin in DMF in a suitable reaction vessel.

-

Drain the DMF from the resin.

-

Add the deprotection solution (2% hydrazine in DMF) to the resin.

-

Agitate the mixture at room temperature for 3-5 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 two to three more times to ensure complete removal of the Ivdde group. The progress of the deprotection can be monitored by spectrophotometry, as the cleavage by-product, an indazole derivative, absorbs strongly at 290 nm.

-

Wash the resin thoroughly with DMF to remove any residual hydrazine and the cleavage by-product.

-

The resin is now ready for the subsequent coupling step or other on-resin modification.

Optimized Protocol for Ivdde Removal

For sequences where Ivdde removal is sluggish, the following optimized conditions can be employed.

Materials:

-

Peptidyl-resin with an Ivdde-protected amino acid.

-

N,N-Dimethylformamide (DMF).

-

Hydrazine monohydrate.

-

Optimized deprotection solution: 4% (v/v) hydrazine monohydrate in DMF.

Procedure:

-

Swell the peptidyl-resin in DMF.

-

Drain the DMF.

-

Add the optimized deprotection solution (4% hydrazine in DMF) to the resin.

-

Agitate the mixture at room temperature for 3 minutes.

-

Drain the solution.

-

Repeat steps 3-5 two more times.

-

Wash the resin extensively with DMF.

Mandatory Visualizations

Logical Workflow for Branched Peptide Synthesis using Ivdde

The following diagram illustrates the logical steps involved in the solid-phase synthesis of a branched peptide utilizing the Ivdde protecting group.

Caption: Workflow for branched peptide synthesis using Ivdde.

Ubiquitination Signaling Pathway

The synthesis of ubiquitinated peptides and proteins is a powerful tool for studying the intricate ubiquitin-proteasome system. The Ivdde protecting group can be instrumental in creating isopeptide-linked ubiquitin chains on synthetic peptides, which can then be used as substrates or probes in ubiquitination and deubiquitination assays. The following diagram provides a simplified overview of the ubiquitination signaling pathway.

Caption: Simplified ubiquitination signaling cascade.

Experimental Workflow for a Deubiquitinase (DUB) Assay

Synthetic ubiquitinated peptides, often prepared using orthogonal protecting groups like Ivdde, are crucial reagents for in vitro assays that measure the activity of deubiquitinating enzymes (DUBs). The following workflow outlines a typical fluorometric DUB activity assay.

Caption: Workflow for a deubiquitinase (DUB) activity assay.

References

An In-depth Technical Guide to Fmoc-D-Lys(Ivdde)-OH: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(Ivdde)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly in the assembly of complex peptides requiring site-specific modifications. This D-isomer of lysine is protected at the α-amino group by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and at the ε-amino group by the selectively cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. The orthogonal nature of these protecting groups allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and the N-terminus remains protected. This enables a wide range of modifications, including branching, cyclization, and the attachment of labels or other moieties, making it an invaluable tool in drug discovery and development.

Chemical Structure and Properties

This compound is a white to off-white powder.[1] Its structure combines the D-lysine backbone with two key protecting groups that dictate its reactivity and applications in peptide synthesis.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 1272755-33-5 | [1][2] |

| Molecular Formula | C₃₄H₄₂N₂O₆ | [1][2] |

| Molecular Weight | 574.71 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥95% or ≥98% (by HPLC) | |

| Solubility | Soluble in DMF and DMSO | |

| Optical Rotation | [α]D²⁰ = -5° to -11° (c=1 in Chloroform) for L-isomer; expected to be opposite for D-isomer | |

| Storage | Store at -10 to -25°C |

Experimental Protocols

The utility of this compound in SPPS is defined by the selective cleavage of its protecting groups. The following sections detail the experimental procedures for the removal of the Fmoc and Ivdde groups.

Fmoc Group Deprotection

The Fmoc group is removed under basic conditions to expose the α-amino group for subsequent amino acid coupling.

Materials:

-

Fmoc-protected peptide-resin

-

20% piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10-20 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

References

Orthogonal Protection Strategy Using Fmoc-D-Lys(Ivdde)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of complex peptide-based therapeutics, the ability to selectively modify specific amino acid residues within a sequence is paramount. Orthogonal protecting group strategies offer a powerful tool to achieve this by enabling the deprotection of one type of protecting group in the presence of others. This technical guide provides an in-depth exploration of a widely used orthogonal protection strategy centered around the amino acid derivative Fmoc-D-Lys(Ivdde)-OH .

This building block incorporates the acid-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group for the protection of the ε-amino group of a D-lysine residue. The distinct cleavage conditions for the Fmoc and Ivdde groups allow for precise, site-specific modifications of the lysine side chain, making it an invaluable tool in solid-phase peptide synthesis (SPPS) for applications such as the creation of branched peptides, cyclic peptides, and antibody-drug conjugates.[1][2]

Core Principles of the this compound Strategy

The orthogonality of the Fmoc and Ivdde protecting groups is the cornerstone of this strategy. The Fmoc group is stable to the mild acidic conditions used to cleave some other side-chain protecting groups but is readily removed by a secondary amine base, typically piperidine.[3][4][5] Conversely, the Ivdde group is stable to the basic conditions used for Fmoc removal and also to the strong acids (like trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin. The Ivdde group is selectively cleaved under mild conditions using a solution of hydrazine.

This differential lability allows for a sequential deprotection scheme, enabling the selective exposure of the lysine side-chain's amino group for further modification while the rest of the peptide remains protected.

Signaling Pathway of Orthogonal Deprotection

Caption: Logical workflow of the orthogonal protecting group strategy.

Quantitative Data on Deprotection Conditions

The efficiency of the deprotection steps is critical for the successful synthesis of the target peptide. The following tables summarize quantitative data and common conditions for the removal of Fmoc and Ivdde protecting groups.

Table 1: Fmoc Group Deprotection Conditions

| Reagent | Concentration | Solvent | Time | Efficacy | Reference |

| Piperidine | 20% (v/v) | DMF | ~6 seconds (half-life) | High | |

| Piperazine/DBU/Formic Acid | 5%/1%/1% | DMF | Not Specified | High, avoids piperidine | |

| Morpholine | 3 equivalents | Acetonitrile | 24 hours | Full conversion confirmed by LC-MS |

Table 2: Ivdde Group Deprotection Conditions

| Reagent | Concentration | Solvent | Time & Iterations | Efficacy | Reference |

| Hydrazine | 2% | DMF | 3 min x 3 | ~50% removal | |

| Hydrazine | 2% | DMF | 5 min x 3 | Marginal increase from 3 min | |

| Hydrazine | 2% | DMF | 3 min x 4 | Nominal increase from 3 iterations | |

| Hydrazine | 4% | DMF | 3 min x 3 | Near complete removal | |

| Hydrazine Monohydrate | 2% | DMF | 3 min x 3 | Standard protocol | |

| Hydroxylamine HCl/Imidazole | 1.3:1 ratio | NMP | 30-60 min | Selective in the presence of Fmoc |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key experimental procedures in the this compound strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual SPPS process. Automated synthesizers will follow a similar chemical logic.

Workflow Diagram for SPPS Cycle

Caption: Standard Fmoc-SPPS cycle.

Methodology:

-

Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the Fmoc-adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (including this compound when desired) (4 equivalents), a coupling reagent such as HBTU (3.8 equivalents), and an additive like HOBt (4 equivalents) in DMF.

-

Add a base, for example, N-methylmorpholine (NMM) to a final concentration of 0.4 M.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of the Ivdde Group

Workflow Diagram for Ivdde Deprotection

Caption: On-resin Ivdde deprotection workflow.

Methodology:

-

N-terminal Protection (if necessary): If the N-terminal Fmoc group is present, it will also be removed by hydrazine. If selective side-chain modification is desired without affecting the N-terminus, the N-terminal amino group should be protected with a group stable to hydrazine, such as the Boc group.

-

Prepare Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. A higher concentration may be necessary for difficult sequences but should be used with caution as it can lead to side reactions.

-

Hydrazine Treatment:

-

Add the hydrazine solution to the peptidyl-resin (approximately 25 mL per gram of resin).

-

Allow the mixture to react at room temperature for 3 minutes.

-

Filter the solution.

-

-

Repeat Treatment: Repeat the hydrazine treatment two more times to ensure complete removal of the Ivdde group.

-

Washing: Wash the resin thoroughly with DMF (3-5 times). The resin is now ready for side-chain modification.

Protocol 3: Side-Chain Modification and Final Cleavage

-

Side-Chain Modification:

-

Couple the desired moiety (e.g., a fluorescent dye, biotin, a linker for cyclization) to the now-free ε-amino group of the D-lysine using standard peptide coupling conditions as described in Protocol 1, step 4.

-

-

Final Fmoc Removal (if applicable): If the N-terminus is still Fmoc-protected, remove it using 20% piperidine in DMF.

-

Final Cleavage and Global Deprotection:

-

Wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude modified peptide.

-

Applications

The versatility of the this compound strategy has led to its widespread use in various areas of peptide science:

-

Branched Peptides: The lysine side chain can serve as an anchor point for the synthesis of a second peptide chain.

-

Cyclic Peptides: The ε-amino group can be used to form a lactam bridge with the C-terminus or another side chain, leading to cyclic peptides with constrained conformations.

-

Peptide-Drug Conjugates: The free amino group is an ideal site for the attachment of small molecule drugs, toxins, or imaging agents.

-

Bioconjugation: Site-specific attachment of molecules such as fluorescent dyes, biotin, or polyethylene glycol (PEG) chains is readily achievable.

Conclusion

The orthogonal protecting group strategy employing this compound is a robust and highly effective method for the synthesis of complex and modified peptides. The distinct and mild deprotection conditions for the Fmoc and Ivdde groups provide chemists with precise control over the modification of lysine side chains. This technical guide has provided the core principles, quantitative data, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool. Careful optimization of deprotection conditions, particularly for the Ivdde group, is recommended to ensure high yields and purity of the final peptide product.

References

Mechanism of Ivdde deprotection with hydrazine.

An In-depth Technical Guide to the Mechanism of Ivdde Deprotection with Hydrazine

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a crucial amine protecting group in modern solid-phase peptide synthesis (SPPS). Its utility lies in its orthogonality to the commonly used Fmoc and Boc protecting groups. The ivDde group is stable under the acidic conditions used for Boc removal (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc removal (e.g., piperidine)[1][2][3]. This stability allows for the selective deprotection of specific amino acid side chains, enabling the synthesis of complex peptides, such as branched or cyclic peptides, and the site-specific introduction of modifications[3][4].

The standard method for the removal of the ivDde group involves treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF). This process is highly efficient and can be monitored spectrophotometrically due to the formation of a chromophoric byproduct.

The deprotection of an ivDde-protected amine with hydrazine proceeds through a well-defined chemical transformation. The reaction is initiated by the nucleophilic attack of hydrazine on the enone system of the ivDde group. This is followed by an intramolecular cyclization and subsequent elimination, which releases the free amine and forms a stable, UV-active indazole derivative.

The key steps of the mechanism are:

-

Nucleophilic Attack: The hydrazine molecule acts as a nucleophile and attacks one of the carbonyl carbons of the dioxocyclohexylidene ring of the ivDde group.

-

Cyclization: An intramolecular condensation reaction occurs, leading to the formation of a heterocyclic intermediate.

-

Elimination: The intermediate collapses, cleaving the bond between the nitrogen of the amino acid and the ivDde group. This step regenerates the free amine on the peptide and releases the byproduct, 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole.

This indazole byproduct has a strong UV absorbance at approximately 290 nm, which provides a convenient method for real-time monitoring of the deprotection reaction.

Visualization of the Deprotection Pathway

References

Navigating the Synthesis of Complex Peptides: A Technical Guide to the Solubility and Stability of Fmoc-D-Lys(Ivdde)-OH in SPPS Solvents

For researchers, scientists, and drug development professionals, the successful synthesis of complex peptides hinges on a deep understanding of the building blocks employed. This in-depth technical guide focuses on a critical component in Solid-Phase Peptide Synthesis (SPPS), Fmoc-D-Lys(Ivdde)-OH, providing a comprehensive analysis of its solubility and stability in commonly used SPPS solvents. This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations to facilitate the seamless incorporation of this versatile amino acid derivative into your synthetic workflows.

This compound is a cornerstone for the synthesis of peptides requiring orthogonal side-chain protection. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for standard base-labile deprotection, while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group on the ε-amino group of the lysine side chain provides robust protection that can be selectively removed under mild, specific conditions. This orthogonality is paramount for the synthesis of branched peptides, cyclic peptides, and peptides undergoing post-synthetic modifications.

Solubility Profile of this compound

To address this, a standardized experimental protocol for determining the solubility of Fmoc-amino acids is presented below. This protocol can be readily adapted to quantify the solubility of this compound in specific solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| N,N-Dimethylformamide (DMF) | Clearly Soluble | [2][3] |

| Dimethyl sulfoxide (DMSO) | Soluble | [4] |

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for the quantitative determination of the solubility of this compound in SPPS solvents using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

SPPS-grade solvents (DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials.

-

Add a precise volume of the desired SPPS solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials and vortex thoroughly.

-

Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) and equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or M).

-

Stability of the Ivdde Protecting Group

The stability of the Ivdde protecting group is a key feature that allows for its orthogonal use alongside the Fmoc group. The Ivdde group is stable under the basic conditions required for Fmoc deprotection and the acidic conditions often used for final cleavage from the resin.[5]

Stability to Fmoc Deprotection Conditions

The Ivdde group is highly stable to the standard Fmoc deprotection reagent, 20% piperidine in DMF. This stability is crucial for the stepwise elongation of the peptide chain without premature deprotection of the lysine side chain. The increased steric hindrance of the Ivdde group compared to the related Dde group makes it less prone to migration, a potential side reaction observed with the Dde group during prolonged exposure to piperidine.

Stability to Acidic Conditions

The Ivdde group is also stable to the acidic conditions typically used for the final cleavage of the peptide from the resin, such as high concentrations of trifluoroacetic acid (TFA). This allows for the retention of the Ivdde group on the peptide after cleavage, enabling further solution-phase modifications if desired.

Selective Cleavage of the Ivdde Group

The selective removal of the Ivdde group is achieved using a dilute solution of hydrazine in DMF. This mild deprotection condition leaves other protecting groups, such as the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf), intact.

Experimental Protocol: Assessment of Ivdde Group Stability

This protocol describes a method to assess the stability of the Ivdde group on a resin-bound peptide during Fmoc deprotection.

Materials:

-

Resin-bound peptide containing a Lys(Ivdde) residue

-

20% piperidine in DMF

-

DMF

-

DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

HPLC system

-

Mass spectrometer (MS)

Procedure:

-

Treatment with Piperidine:

-

Swell a sample of the resin-bound peptide in DMF.

-

Treat the resin with 20% piperidine in DMF for an extended period (e.g., 2, 4, 8, and 24 hours) at room temperature.

-

After the specified time, wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

-

Cleavage from Resin:

-

Cleave the peptide from a small aliquot of the treated resin using the appropriate cleavage cocktail.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Analysis:

-

Analyze the cleaved peptide by HPLC and MS.

-

Compare the chromatograms and mass spectra of the treated samples with a control sample (untreated resin-bound peptide cleaved under the same conditions).

-

The absence of a peak corresponding to the deprotected lysine side chain in the treated samples confirms the stability of the Ivdde group.

-

Protocol for Selective Ivdde Deprotection

The following protocol outlines the standard procedure for the selective removal of the Ivdde protecting group from a resin-bound peptide.

Materials:

-

Resin-bound peptide containing a Lys(Ivdde) residue

-

2% (v/v) hydrazine in DMF

-

DMF

Procedure:

-

Swell the resin-bound peptide in DMF.

-

Treat the resin with a solution of 2% hydrazine in DMF.

-

Agitate the mixture gently for a specified period, typically 3-10 minutes. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by HPLC.

-

Repeat the hydrazine treatment 2-3 times to ensure complete deprotection.

-

Wash the resin thoroughly with DMF to remove any residual hydrazine and the cleaved protecting group byproducts.

The now-free ε-amino group of the lysine residue is available for subsequent on-resin modification, such as branching or labeling.

Conclusion

This compound is an invaluable tool for the synthesis of complex peptides, offering a robust and orthogonal protection strategy for the lysine side chain. Understanding its solubility and stability in various SPPS solvents is paramount for its successful application. While quantitative solubility data may require experimental determination using the provided protocol, the established stability of the Ivdde group under standard SPPS conditions and its selective cleavage with hydrazine provide a reliable and versatile method for advanced peptide design and synthesis. This guide equips researchers with the necessary knowledge and protocols to confidently utilize this compound in their pursuit of novel and intricate peptide structures.

References

The Strategic Role of Fmoc-D-Lys(Ivdde)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex peptide synthesis, the strategic use of orthogonally protected amino acids is paramount for achieving desired molecular architectures and functionalities. Among these critical reagents, Fmoc-D-Lys(Ivdde)-OH has emerged as a powerful tool, particularly in the construction of branched and site-specifically modified peptides. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in solid-phase peptide synthesis (SPPS).

The Principle of Orthogonal Protection in SPPS

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected, typically with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Additionally, reactive side chains of trifunctional amino acids are protected with groups that are stable to the Fmoc deprotection conditions.

An orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups on the peptide.[1] This allows for the selective deprotection and modification of specific sites within a peptide while it remains attached to the solid support. The Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, used to protect the ε-amino group of lysine, is a prime example of an orthogonal protecting group in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions often used for final cleavage from the resin, but it can be selectively cleaved by hydrazinolysis.[2][3]

This compound: A Key Building Block

This compound is a derivative of the D-enantiomer of lysine where the α-amino group is protected by Fmoc and the ε-amino group is protected by the Ivdde group.[4] The Ivdde group is a more sterically hindered version of the Dde group, offering enhanced stability and reduced risk of migration compared to its predecessor.[5]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₃₄H₄₂N₂O₆ |

| Molecular Weight | 574.71 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Storage | Store at -20°C |

Core Application: Synthesis of Branched Peptides

The primary application of this compound is in the synthesis of unsymmetrically branched peptides. The ε-amino group of the lysine side chain serves as a branching point for the assembly of a second, distinct peptide chain. This capability is crucial for developing various therapeutic and research agents, including:

-

Vaccine candidates: Presenting multiple copies of an epitope to enhance immunogenicity.

-

Drug delivery systems: Conjugating peptides to carrier molecules.

-

Enzyme inhibitors and receptor ligands: Mimicking complex protein structures.

The synthesis of a branched peptide using this compound follows a logical workflow, as illustrated in the diagram below.

Caption: Workflow for branched peptide synthesis using this compound.

Quantitative Data on Ivdde Deprotection

The efficiency of Ivdde group removal is critical for the successful synthesis of the branched peptide. The most common reagent for this purpose is a solution of hydrazine in DMF. The concentration of hydrazine and the reaction time can be optimized to ensure complete deprotection without compromising the integrity of the peptide.

Table 1: Influence of Hydrazine Concentration on Ivdde Deprotection Efficiency

| Hydrazine Concentration in DMF | Number of Treatments | Treatment Time (minutes) | Deprotection Efficiency | Reference |

| 2% | 3 | 3 | Incomplete (~50%) | |

| 4% | 3 | 3 | Nearly complete | |

| 2-5% | 2-3 | 3-10 | Effective | |

| 2% | 3 | 3 | Standard protocol | |

| up to 10% | N/A | N/A | Used for difficult sequences |

Table 2: Purity of Branched Peptides Synthesized using Microwave-Enhanced SPPS with Fmoc-Lys(Ivdde)-OH

| Peptide | Synthesis Time | Purity | Reference |

| Lactoferricin-lactoferrampin chimera | < 5 hours | 77% | |

| Histone H2B-1A - ubiquitin fragment | < 5 hours | 75% | |

| Tetra-branched antifreeze peptide analogue | < 5 hours | 71% |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide on a resin support.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 7 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

-

Washing: After complete coupling, wash the resin with DMF (5x) and DCM (3x).

-

Repeat steps 2-4 for each amino acid in the sequence.

Protocol for Ivdde Group Deprotection

This protocol details the selective removal of the Ivdde protecting group from the lysine side chain.

-

N-terminal Protection: After the completion of the main peptide chain, protect the N-terminal α-amino group if it is free. This is typically done by reacting the peptide-resin with Boc anhydride and DIPEA in DMF to prevent reaction with hydrazine.

-

Hydrazine Treatment: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF.

-

Add the hydrazine solution to the peptide-resin and agitate for 3-5 minutes at room temperature.

-

Drain the solution and repeat the hydrazine treatment 2-3 more times to ensure complete removal.

-

Monitoring: The deprotection can be monitored by spectrophotometry, as the cleavage of the Ivdde group by hydrazine releases a chromophoric indazole byproduct that absorbs at approximately 290 nm.

-

Washing: Wash the resin thoroughly with DMF (at least 5x) to remove all traces of hydrazine and the cleavage byproduct. The resin is now ready for the synthesis of the peptide branch.

The following diagram illustrates the cleavage of the Ivdde protecting group.

Caption: Cleavage of the Ivdde protecting group from a lysine residue.

Conclusion

This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex, non-linear peptide architectures. Its key feature, the orthogonally protected ε-amino group, provides a strategic handle for site-specific modifications, most notably the construction of branched peptides. A thorough understanding of its properties and the optimization of its deprotection conditions are crucial for leveraging its full potential in the development of novel peptide-based therapeutics and research probes. The protocols and data presented in this guide offer a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies.

References

The Guardian of the Amine: A Technical Guide to Lysine Side-Chain Protection

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of lysine's ε-amino group is a cornerstone of modern peptide chemistry and biopharmaceutical development. This guide provides an in-depth exploration of the applications of lysine side-chain protection, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research.

The nucleophilic nature of the lysine side-chain's primary amine necessitates its reversible protection during chemical synthesis to prevent unwanted side reactions, such as peptide branching.[1][2] The choice of an appropriate protecting group is critical, dictating the overall synthetic strategy and impacting yield, purity, and the feasibility of creating complex biomolecules.[1][2] This decision is guided by the principle of orthogonality, where different protecting groups can be selectively removed under distinct chemical conditions without affecting others.

Core Applications of Lysine Side-Chain Protection

The versatility of lysine protection strategies has enabled significant advancements in several key areas of biochemical and pharmaceutical research:

-

Solid-Phase Peptide Synthesis (SPPS): In the stepwise assembly of peptides, protecting the lysine side-chain is fundamental to prevent the formation of branched impurities. The choice of protecting group is often dictated by the Nα-protection strategy (e.g., Fmoc or Boc).

-

Synthesis of Branched and Cyclic Peptides: Orthogonal protection schemes are instrumental in the synthesis of complex peptide architectures. By selectively deprotecting a lysine side-chain on the solid support, a second peptide chain can be synthesized, creating a branched structure.

-

Post-Translational Modifications (PTMs): The study of lysine PTMs, such as ubiquitination and acetylation, which play crucial roles in cellular signaling, is facilitated by the use of protecting groups. Site-specific installation of these modifications allows for detailed investigation of their impact on protein function.

-

Antibody-Drug Conjugates (ADCs): Lysine residues are common sites for the attachment of cytotoxic payloads to antibodies. While traditional lysine conjugation can lead to heterogeneous products, site-selective modification using protecting groups offers a path to more defined and efficacious ADCs.

-

Chemoenzymatic Synthesis: The combination of chemical synthesis and enzymatic reactions, particularly in the assembly of complex molecules like ubiquitin chains, relies heavily on biocompatible and selectively removable lysine protecting groups.

Quantitative Comparison of Common Lysine Protecting Groups

The selection of a protecting group is a critical decision based on its stability and cleavage conditions. The following table summarizes the properties of commonly used lysine side-chain protecting groups.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Orthogonality |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HF) | Stable to bases and mild acids. | Orthogonal to Fmoc, Alloc, and other base-labile or palladium-labile groups. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Stable to acids. | Orthogonal to Boc, Trt, and other acid-labile groups. |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) | Stable to acids and bases. | Orthogonal to Fmoc and Boc. |

| 4-Methyltrityl | Mtt | Dilute TFA (e.g., 1% in DCM) | Very acid labile. Stable to bases. | Orthogonal to Fmoc and Boc (under carefully controlled conditions). |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Stable to acids and piperidine. | Orthogonal to Fmoc and Boc. |

| Benzyloxycarbonyl | Z (or Cbz) | Catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH) | Stable to mild acids and bases. | Not fully orthogonal to Boc. |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong acids (e.g., HF, TFMSA) | More stable to acid than Z. | Not fully orthogonal to Boc. |

Experimental Protocols

Detailed and reliable protocols are essential for the successful application of lysine protection strategies.

Protocol 1: Boc Protection of Lysine Side-Chain

This protocol describes the protection of the ε-amino group of lysine with the tert-butoxycarbonyl (Boc) group.

Materials:

-

Nα-Fmoc-L-lysine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dioxane

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Magnesium sulfate

Procedure:

-

Dissolve Nα-Fmoc-L-lysine in an aqueous solution of sodium bicarbonate.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the lysine solution while stirring.

-

Allow the reaction to proceed at room temperature.

-

After the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer with HCl to precipitate the Nε-Boc-L-lysine.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Protocol 2: Selective On-Resin Deprotection of Mtt Group

This protocol outlines the selective removal of the 4-methyltrityl (Mtt) group from a lysine side-chain on a solid support.

Materials:

-

Peptide-resin containing a Lys(Mtt) residue

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Methanol (MeOH) as a scavenger

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DCM.

-

Prepare the deprotection solution: 1% TFA in DCM containing 1-5% TIS or MeOH.

-

Add the deprotection solution to the resin and shake gently. The appearance of a yellow-orange color indicates the release of the Mtt cation.

-

Monitor the deprotection by taking a small sample of resin beads, washing them with DCM, and performing a colorimetric test or cleaving a small amount for HPLC analysis.

-

Once deprotection is complete, filter the resin and wash thoroughly with DCM and then DMF to neutralize any residual acid.

Protocol 3: Selective On-Resin Deprotection of Alloc Group

This protocol describes the removal of the allyloxycarbonyl (Alloc) group using a palladium catalyst.

Materials:

-

Peptide-resin containing a Lys(Alloc) residue

-

Dichloromethane (DCM) or a DMF/DCM mixture

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) as a scavenger

Procedure:

-

Swell the peptide-resin in the chosen solvent.

-

Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in the solvent.

-

Add the catalyst solution to the resin and agitate the mixture at room temperature.

-

The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by taking a small sample of resin for cleavage and HPLC-MS analysis.

-

Once the deprotection is complete, wash the resin thoroughly with the solvent, followed by a chelating wash (e.g., with a solution of sodium diethyldithiocarbamate) to remove residual palladium.

Visualizing Workflows and Pathways

Understanding the logical flow of experimental procedures and the complexity of biological pathways is enhanced through visualization.

Caption: Workflow for branched peptide synthesis using an orthogonal Mtt protecting group.

Caption: The enzymatic cascade of the ubiquitin-proteasome pathway.

References

Introduction to orthogonally protected amino acids for peptide synthesis.

An In-depth Technical Guide to Orthogonally Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of orthogonally protected amino acids in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry and drug development.

The Imperative for Protection in Peptide Synthesis

Peptides are synthesized by forming amide bonds between the carboxyl group of one amino acid and the amino group of another. To ensure the formation of the correct peptide sequence and prevent unwanted side reactions, such as self-polymerization, all reactive functional groups not involved in the amide bond formation must be temporarily blocked using protecting groups (PGs).[1][2][3] Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][]

The Principle of Orthogonal Protection

An ideal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. This concept is known as orthogonality. In peptide synthesis, this means that the temporary protecting group on the α-amino group of the growing peptide chain can be removed at each cycle without affecting the permanent protecting groups on the side chains of the amino acids or the linkage of the peptide to the resin. This selective deprotection is crucial for the synthesis of complex peptides, including those with branches, cyclic structures, or post-translational modifications.

The two most widely used orthogonal systems in SPPS are the Boc/Bzl and Fmoc/tBu strategies.

-

Boc/Bzl Strategy: This strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino protection and more acid-stable, benzyl-based (Bzl) groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.

-

Fmoc/tBu Strategy: This is the most common approach in modern peptide synthesis. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino function and acid-labile tert-butyl (tBu) based groups for side-chain protection. The Fmoc group is typically removed with a solution of piperidine in DMF, while the tBu groups are cleaved with TFA, usually in a final step that also cleaves the peptide from the resin. This scheme offers true orthogonality as the conditions for α-amino deprotection and side-chain deprotection are fundamentally different (base vs. acid).

Key Protecting Groups in Peptide Synthesis

The choice of protecting groups is dictated by the desired peptide sequence and any planned modifications. Below are tables summarizing common protecting groups.

α-Amino Protecting Groups

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Boc- | Moderate Acid (e.g., 50% TFA in DCM) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc- | Base (e.g., 20% piperidine in DMF) |

| Benzyloxycarbonyl | Z or Cbz | Z- | Catalytic Hydrogenation (H₂/Pd); Strong Acid (HBr/AcOH) |

| Allyloxycarbonyl | Alloc | Alloc- | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger |

Side-Chain Protecting Groups

The selection of side-chain protecting groups is critical and is typically matched with the chosen α-amino protection strategy (Fmoc or Boc).

| Amino Acid | Side-Chain Functionality | Common Protecting Groups (Fmoc Strategy) | Cleavage Conditions |

| Arg | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | TFA |

| Asp, Glu | Carboxylic Acid | OtBu (tert-butyl ester) | TFA |

| Cys | Thiol | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butyl) | TFA (for Trt); Iodine, Hg²⁺ (for Acm) |

| His | Imidazole | Trt (Trityl), Boc | TFA |

| Lys, Orn | Amino | Boc, Mtt (4-Methyltrityl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), Alloc | TFA (for Boc); 1-2% TFA in DCM (for Mtt); 2% Hydrazine in DMF (for Dde); Pd(0) (for Alloc) |

| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl ether) | TFA |

| Trp | Indole | Boc | TFA |

Experimental Protocols

Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-SPPS.

Methodology:

-

Resin Swelling: The peptide-resin is swollen in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes before the first cycle.

-

Fmoc Deprotection: The resin is treated with a solution of 20% (v/v) piperidine in DMF. This is often done in two steps (e.g., 2 minutes followed by 10-15 minutes) to ensure complete removal of the Fmoc group.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. Isopropanol (IPA) and DCM washes may also be included.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) is pre-activated and coupled to the free N-terminus of the growing peptide chain. Common activation methods include:

-

Carbodiimide/Additive: N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® or 1-hydroxybenzotriazole (HOBt).

-

Onium Salts: Reagents like HBTU, HATU, or HCTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.

-

-

Washing: After coupling, the resin is washed extensively with DMF and DCM to remove any unreacted amino acid and coupling reagents.

-

Monitoring (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine is absent).

-

Capping (Optional): If the coupling is incomplete, any unreacted amino groups can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

This cycle is repeated until the desired peptide sequence is assembled.

Peptide Cleavage and Global Deprotection

This protocol describes the final step where the peptide is cleaved from the resin and all side-chain protecting groups are removed.

Methodology:

-

Resin Preparation: After the final synthesis cycle, the N-terminal Fmoc group is removed. The peptide-resin is then washed thoroughly with DCM and dried under vacuum.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared immediately before use. The composition of the cocktail depends on the amino acid sequence of the peptide. Scavengers are included to trap the reactive carbocations generated during the cleavage of the protecting groups, thus preventing side reactions with sensitive residues like Trp, Met, and Cys.

| Reagent Cocktail | Composition (v/v) | Use Case |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Peptides with Arg, His, Met, Trp |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General-purpose for peptides with Cys, Met, Trp, Tyr |

| Standard | TFA/TIS/H₂O (95:2.5:2.5) | Peptides without sensitive residues |

Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol)

-

Cleavage Reaction: The dried peptide-resin is suspended in the cleavage cocktail (typically 10 mL per gram of resin) and allowed to react at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Advanced Applications of Orthogonal Protection

The availability of a diverse set of orthogonal protecting groups enables the synthesis of highly complex peptides.

-

Branched Peptides: A lysine residue can be incorporated with its side-chain amino group protected by an orthogonal group like Dde or Mtt. After assembling the main peptide chain, this specific group can be selectively removed and a second peptide chain can be synthesized on the lysine side chain.

-

Cyclic Peptides: For head-to-tail cyclization, the peptide is synthesized on a hyper-acid-sensitive resin. For side-chain cyclization, amino acids with orthogonally protected side chains (e.g., Asp/Glu protected with an allyl ester and Lys protected with Alloc) are incorporated. These protecting groups are then selectively removed while the peptide is still on the resin, and the cyclization is performed on the solid support.

-

Post-Synthesis Modification: Orthogonal protecting groups allow for the site-specific attachment of labels, such as fluorophores, biotin, or polyethylene glycol (PEG), to the peptide while it remains on the resin.

Conclusion

The strategic use of orthogonally protected amino acids is fundamental to modern peptide synthesis. The Fmoc/tBu strategy, complemented by a suite of other orthogonal protecting groups like Alloc, Mtt, and Dde, provides chemists with the flexibility to construct complex and modified peptides with high precision and purity. A thorough understanding of the chemistry of these protecting groups and their selective cleavage conditions is essential for researchers, scientists, and drug development professionals working to advance peptide-based therapeutics and research tools.

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

Safety and handling precautions for Fmoc-D-Lys(Ivdde)-OH.

This technical guide provides comprehensive safety and handling information for Fmoc-D-Lys(Ivdde)-OH, a crucial reagent in modern peptide chemistry. It is intended for researchers, scientists, and professionals involved in drug development and other fields utilizing solid-phase peptide synthesis (SPPS). This document outlines the potential hazards, recommended safety precautions, and detailed protocols for its application.

Chemical and Physical Properties

This compound, with the full chemical name N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-lysine, is a protected amino acid derivative.[1][2][3] The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group provides orthogonal protection for the ε-amino side chain of D-lysine.[4][5] This orthogonal protection strategy is essential for the synthesis of complex peptides, such as branched or cyclic peptides and those requiring side-chain modifications. The Ivdde group is notably more stable to piperidine than the related Dde group and is less prone to migration.

| Property | Value |

| CAS Number | 1272755-33-5 |

| Molecular Formula | C₃₄H₄₂N₂O₆ |

| Molecular Weight | 574.71 g/mol |

| Appearance | Powder |

| Storage Temperature | -10 to -25°C |

Safety and Hazard Information

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others suggest potential hazards. It is prudent to handle this compound with the care required for all laboratory chemicals.

GHS Hazard Statements (Potential)

Some sources indicate the following GHS classifications, which should be considered when handling the compound:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

Handling Precautions and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautions should be taken:

| Precaution | Recommendation |

| Engineering Controls | Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed. |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH approved equipment. |

| Skin Protection | Wear impervious clothing and handle with gloves. Inspect gloves prior to use and use proper glove removal technique. |

| Respiratory Protection | If dust is formed, use a suitable respirator. |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. |

First-Aid Measures

In case of exposure, follow these first-aid guidelines:

| Exposure Route | First-Aid Measure |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Storage and Disposal

-

Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is between -10 and -25°C.

-

Disposal: Dispose of contaminated materials in accordance with applicable laws and good laboratory practices.

Experimental Protocols and Applications

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). Its key feature is the Ivdde protecting group, which is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and acidic conditions for cleavage from many resins (e.g., TFA), but can be selectively removed using hydrazine. This allows for specific modifications at the lysine side chain while the peptide remains attached to the solid support.

Selective Deprotection of the Ivdde Group

The standard method for removing the Ivdde group involves treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF).

Experimental Protocol: Ivdde Removal with 2% Hydrazine

This protocol is adapted from standard procedures for Dde and Ivdde deprotection.

-

Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Resin Treatment: To the peptidyl-resin in a reaction vessel, add the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin).

-

Reaction: Allow the mixture to stand at room temperature for 3 minutes.

-

Filtration: Filter the resin to remove the deprotection solution.

-

Repetition: Repeat the hydrazine treatment (steps 2-4) two more times to ensure complete removal of the Ivdde group.

-

Washing: Wash the resin thoroughly with DMF (at least three times) to remove residual hydrazine and the cleaved protecting group by-product.

Note: The concentration of hydrazine should generally not exceed 2%, as higher concentrations can lead to side reactions, such as peptide cleavage at Glycine residues. However, in cases where Ivdde removal is sluggish, concentrations up to 10% have been used.

Logical Workflow for Branched Peptide Synthesis

The use of this compound is integral to the synthesis of branched peptides. The following diagram illustrates the logical workflow.

Caption: Workflow for branched peptide synthesis using this compound.

This guide provides a foundational understanding of the safety and handling requirements for this compound. Researchers should always consult the specific Safety Data Sheet provided by their supplier and adhere to all institutional safety protocols.

References

Methodological & Application

Application Note: Synthesis of Branched Peptides Using Fmoc-D-Lys(ivDde)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction Branched peptides are macromolecules composed of multiple peptide chains attached to a central core, often a lysine residue.[1][2] This architecture offers several advantages over linear peptides, including enhanced proteolytic stability, increased solubility, and the ability to present multiple copies of an antigen, which can elicit a stronger immune response in vaccine development.[1][3] The synthesis of well-defined, unsymmetrically branched peptides is facilitated by solid-phase peptide synthesis (SPPS) using amino acids with orthogonal protecting groups.[4]

Fmoc-D-Lys(ivDde)-OH is a key building block for this purpose. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine and is removed under basic conditions (e.g., piperidine). The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group protects the ε-amine of the lysine side chain. The ivDde group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage, but it can be selectively removed with hydrazine. This orthogonal protection strategy allows for the synthesis of the main peptide chain, followed by the specific deprotection of the lysine side chain to enable the synthesis of a second peptide branch.

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin or other suitable resin for Fmoc-SPPS.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropyl ether (cold).

-

Amino Acids: Fmoc-protected amino acids with standard side-chain protecting groups (e.g., Pbf, Trt, OtBu).

-

Branching Amino Acid: this compound.

-

Coupling/Activation Reagents: HBTU, HOBt, DIEA or DIC, Oxyma Pure.

-

ivDde Deprotection Reagent: Hydrazine monohydrate.

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), Water (H₂O).

Protocol for Solid-Phase Synthesis of a Branched Peptide

This protocol outlines the manual synthesis of a branched peptide on a solid support. The process involves three main stages: synthesis of the primary peptide chain, selective deprotection of the branch point and synthesis of the secondary chain, and finally, cleavage from the resin.

Stage I: Main Peptide Chain Elongation

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

-

Amino Acid Coupling: Couple the first Fmoc-amino acid (e.g., 5-fold excess) to the resin using a suitable coupling reagent mixture (e.g., HBTU/HOBt/DIEA or DIC/Oxyma) in DMF. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the main peptide chain until reaching the desired branch point.

-

Incorporate Branch Point: Couple this compound using the same procedure as in step 4.

-

Continue Main Chain: If required, continue to elongate the main chain by repeating steps 2-5 until the primary sequence is complete.

Stage II: Branch Peptide Chain Elongation

-

N-Terminal Protection (Optional but Recommended): If the N-terminal Fmoc group of the main chain is present, it is often advisable to protect it with a Boc group to prevent side reactions during hydrazine treatment.

-

Selective ivDde Deprotection:

-

Prepare a 2-5% solution of hydrazine monohydrate in DMF (v/v). A 2% solution is standard to minimize side reactions like peptide cleavage at glycine residues.

-

Treat the peptide-resin with the hydrazine solution (e.g., 25 mL per gram of resin) for 3 minutes.

-

Filter and repeat the hydrazine treatment two more times.

-

Note: If deprotection is sluggish, the hydrazine concentration can be increased, but this raises the risk of side reactions. The removal can be monitored by UV spectrophotometry, as the cleavage product absorbs at 290 nm.

-

-

Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.

-

Branch Synthesis: Synthesize the branch peptide chain on the newly exposed ε-amino group of the D-Lysine residue by repeating the Fmoc-SPPS cycles (steps 2-5 from Stage I) for each amino acid in the branch sequence.

Stage III: Cleavage and Purification

-

Final Fmoc Deprotection: Remove the final N-terminal Fmoc group from the branch chain using 20% piperidine in DMF as described previously.

-

Final Washing: Wash the completed branched peptide-resin with DMF, followed by DCM, and dry it under vacuum.

-

Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DODT) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet.

-

Purification: Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative parameters for the synthesis process are summarized below.

Table 1: General Reagents and Conditions for Fmoc-SPPS Cycles

| Step | Reagent/Solvent | Concentration | Duration |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 5-15 min |

| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 fold molar excess | 1-2 hours |

| Coupling Activator (e.g., HBTU/DIEA) | 3-5 fold molar excess | 1-2 hours |

Table 2: Optimized Protocols for Selective ivDde Group Removal

| Condition | Reagent/Solvent | Concentration | Iterations & Duration | Efficacy |

| Standard | Hydrazine Monohydrate in DMF | 2% (v/v) | 3 x 3 min | Effective, minimizes side reactions |

| Enhanced | Hydrazine Monohydrate in DMF | 4-5% (v/v) | 3 x 10 min | Near-complete removal for difficult sequences |

| Microwave-Assisted | 5% Hydrazine in DMF | 5% (v/v) | 1 x 5 min at 50°C | Rapid and efficient |

Table 3: Example Synthesis Outcomes with Microwave-Enhanced SPPS

| Peptide Type | Synthesis Time | Crude Purity |

| Lactoferricin-Lactoferrampin Chimera | < 5 hours | 77% |

| Histone H2B-Ubiquitin Conjugate | < 5 hours | 75% |

| Tetra-branched Antifreeze Peptide Analog | < 5 hours | 71% |

Visualizations

Caption: Workflow for branched peptide synthesis using this compound.

Caption: Selective deprotection of ivDde for branch peptide synthesis.

References

Application Notes and Protocols for Selective Ivdde Group Deprotection

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group, a critical step in advanced peptide synthesis and modification. The Ivdde group is an orthogonal protecting group, primarily used for the side-chain protection of lysine and other amino acids, that can be selectively removed while the peptide remains attached to a solid-phase resin and other protecting groups, such as Fmoc and Boc, remain intact.[1][2] This allows for site-specific modifications, including branching, cyclization, and bioconjugation.[3][4]

The most common method for Ivdde deprotection involves treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF).[5] The progress of the deprotection can often be monitored by UV spectrophotometry, as the cleavage of the Ivdde group releases a chromophoric indazole byproduct that absorbs at approximately 290 nm.

Quantitative Data Summary

The efficiency of Ivdde deprotection is influenced by several factors, including hydrazine concentration, reaction time, number of treatments, and the peptide sequence itself. The following table summarizes various reported conditions for selective Ivdde deprotection.

| Reagent Composition | Solvent | Reaction Time per Treatment | Number of Treatments | Notes | Purity/Yield |

| 2% Hydrazine monohydrate (v/v) | DMF | 3 minutes | 2 - 3 | Standard and widely used protocol. | Generally effective |

| 4% Hydrazine (v/v) | DMF | 3 minutes | 3 | Increased hydrazine concentration can lead to more complete removal. | Near complete removal |

| 5% Hydrazine (v/v) | DMF | 3 minutes | 1 (with microwave) | Microwave irradiation can accelerate the deprotection process. | 93% purity for a branched peptide |

| 2% Hydrazine (v/v) | DMF | 30 minutes | 2 | A longer reaction time may be necessary for more challenging sequences. | Not specified |

| Hydroxylamine hydrochloride / Imidazole | NMP | 30 - 60 minutes | 1 | An alternative method that is orthogonal to the Fmoc group. | Not specified |

Experimental Protocols

Below are detailed protocols for the selective deprotection of the Ivdde group under standard and alternative conditions.

Protocol 1: Standard Hydrazine-Mediated Ivdde Deprotection

This protocol describes the most common method for the removal of the Ivdde protecting group from a peptide synthesized on a solid support.

Materials:

-

Peptidyl-resin containing an Ivdde-protected amino acid

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Reaction vessel with a sintered glass filter

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in the reaction vessel.

-

Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, to prepare 10 mL of the solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

-

First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine solution to the resin (typically 10-15 mL per gram of resin).

-

Reaction: Gently agitate the resin mixture at room temperature for 3 minutes.

-

Draining: Drain the deprotection solution from the resin.

-

Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments. For difficult sequences, increasing the number of treatments or the concentration of hydrazine to 4% may be necessary.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the deprotection reagents and byproducts.

-

Proceed with Synthesis: The resin is now ready for the next step in the synthetic sequence, such as side-chain modification or further peptide chain elongation.

Protocol 2: Microwave-Assisted Ivdde Deprotection

This protocol utilizes microwave energy to accelerate the deprotection process, which can be particularly useful for high-throughput synthesis.

Materials:

-

Peptidyl-resin containing an Ivdde-protected amino acid

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Microwave peptide synthesizer

Procedure:

-

Resin Loading: Place the peptidyl-resin in a reaction vessel suitable for microwave synthesis.

-

Deprotection Solution Addition: Add a 5% (v/v) solution of hydrazine in DMF to the resin.

-

Microwave Irradiation: Irradiate the mixture with microwave energy. A typical condition is 3 minutes at 90°C.

-

Draining and Washing: Following the microwave program, drain the deprotection solution and wash the resin thoroughly with DMF (at least 4 times).

-

Confirmation of Deprotection: If desired, a small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Ivdde group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the general experimental workflow for the selective deprotection of the Ivdde group.

Caption: Chemical transformation during Ivdde deprotection.

Caption: Step-by-step workflow for Ivdde deprotection.

References

Site-Specific Peptide Modification: A Detailed Guide Using Fmoc-D-Lys(Ivdde)-OH

For researchers, scientists, and drug development professionals, the precise modification of peptides is a critical tool for advancing therapeutic and diagnostic agents. Fmoc-D-Lys(ivDde)-OH is a key building block in solid-phase peptide synthesis (SPPS) that enables the site-specific introduction of functionalities such as labels, tags, or branched peptide chains. This application note provides a comprehensive overview, detailed protocols, and quantitative data for the use of this versatile reagent.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group for the ε-amino group of lysine offers orthogonal protection, meaning it can be selectively removed under mild conditions without affecting other protecting groups commonly used in Fmoc-based SPPS.[1][2] The ivDde group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid), but it is readily cleaved by a dilute solution of hydrazine.[1][3][4] This orthogonality is the cornerstone of its utility, allowing for the unmasking of the lysine side chain at a specific point in the synthesis for further modification.